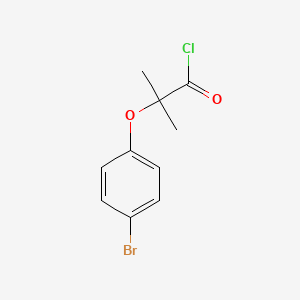

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride Applications

Synthesis of Coordination Compounds: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is utilized in the synthesis of coordination compounds, particularly with metals like nickel (II). These compounds exhibit unique structures and are characterized by techniques such as IR spectroscopy and X-ray diffraction analysis. The coordination compound [NiCl2L(2-PrOH)]n, where L is a derivative of 2-(4-Bromophenoxy), has been synthesized, showcasing a polymeric structure with potential applications in material science and catalysis .

Antimicrobial Pharmaceuticals: Derivatives of 2-(4-Bromophenoxy) have shown promise in the pharmaceutical industry, particularly in the development of antituberculosis, antibacterial, antifungal, and antimicrobial drugs. The presence of the bromophenoxy moiety can significantly influence the biological activity of these compounds .

Biological Activity Modulation: The compound’s derivatives are key intermediates in synthesizing biologically active derivatives. They are used to study the effects of substituents on the benzene ring, which can modulate antibacterial and antifungal activities, providing insights into the design of new drugs .

Antiviral Research: Hydrazide derivatives containing an aromatic fragment, such as those derived from 2-(4-Bromophenoxy), exhibit potent antiviral activity. They have been characterized for their binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I), indicating their potential in antiviral therapy .

Plant Growth and Development: As a synthetic analog of plant hormones, 2-(4-Bromophenoxy)-2-methylpropanoic acid, a related compound, has been used in scientific experiments to stimulate root growth, induce fruit ripening, and promote resistance to environmental stressors in plants. This highlights the compound’s role in agricultural research and its potential in enhancing crop yields.

Material Science: The unique properties of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride derivatives make them suitable for creating novel materials. Their ability to form coordination polymers with metals can lead to the development of new materials with specific mechanical, electrical, or thermal properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

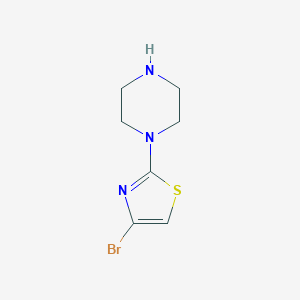

The primary target of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a coordination compound of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . This compound is six-coordinated and forms a distorted octahedron due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

Mode of Action

The compound interacts with its target by forming a coordination compound. The oxygen of the molecule of isopropanol, the chlorine atom, and two chlorine atoms serve as bridges between two metal atoms . This interaction results in a polymeric structure .

Biochemical Pathways

It’s known that hydrazides, which are key intermediates in synthesizing biologically active derivatives, exhibit antibacterial and antifungal activities . The extent of these activities depends on the nature of the substituent attached to the benzene ring .

Result of Action

It’s known that the coordination compound it forms exhibits a polymeric structure .

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGDEYNAWWGQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)